5alpha-Cholest-7-ene

Cholesterol metabolism Biomarker validation Isotope dilution

Standard cholesterol precursors (desmosterol, 7-DHC) cannot substitute for lathosterol in synthesis quantification or diagnostic panels due to distinct double-bond positions affecting biomarker performance and enzymatic specificity. This Δ7 sterol is the validated surrogate for endogenous cholesterol synthesis (r²=0.48 vs. DNCS). - **Purity:** ≥98% (TLC) as powder. - **Applications:** CVD cohort studies, SC5D deficiency (lathosterolosis) diagnostics, cholesterol oxidase specificity controls. - **Shipping:** Shipped on dry ice; store at -20°C upon receipt.

Molecular Formula C27H46
Molecular Weight 370.7 g/mol
Cat. No. B1242826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5alpha-Cholest-7-ene
Molecular FormulaC27H46
Molecular Weight370.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCCC4)C)C
InChIInChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h13,19-21,23-25H,6-12,14-18H2,1-5H3/t20-,21-,23-,24+,25+,26+,27-/m1/s1
InChIKeyAPXXTQNUGVCUBV-VPANYUCPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5alpha-Cholest-7-ene (Lathosterol): Compound Class and Biosynthetic Role


5alpha-Cholest-7-ene (systematically 5α-cholest-7-ene; in its biologically relevant 3β-hydroxy form known as lathosterol, 5α-cholest-7-en-3β-ol, CAS 80-99-9) is a C27 cholestanoid sterol and a late-stage intermediate in the Kandutsch–Russell branch of the cholesterol biosynthetic pathway, positioned immediately upstream of 7-dehydrocholesterol (7-DHC) . Structurally, it is defined by a Δ7 double bond in the sterol B-ring with a trans A/B ring junction, distinguishing it from the Δ5 double bond of cholesterol and the Δ5,7 conjugated diene of 7-DHC. Lathosterol is a validated surrogate marker of whole-body endogenous cholesterol synthesis, carried on serum lipoproteins, and its plasma concentration is not affected by dietary cholesterol intake—a property that contrasts with plant sterol absorption markers [1]. The compound is commercially available at ≥98% purity (TLC) as a powder, stored at −20 °C, and is used primarily as an analytical reference standard, an enzymatic substrate, and a biomarker compound in cardiovascular and metabolic disease research .

Analytical reference standard for cholesterol synthesis biomarker quantification
Enzymatic substrate for SC5D and cholesterol oxidase assays
Membrane biophysics probe for Δ7 sterol rigidity studies
Reference compound for inborn error of sterol metabolism models

Why Cholesterol Precursor Sterols Are Not Interchangeable


Cholesterol precursor sterols occupying adjacent positions in the biosynthetic pathway are not functionally equivalent despite their structural similarity. Lathosterol (Δ7), desmosterol (Δ5,24), and 7-dehydrocholesterol (Δ5,7) differ in the number and position of B-ring double bonds, conferring distinct membrane biophysical effects, enzymatic substrate specificities, and biomarker performance characteristics that preclude indiscriminate substitution [1]. The Δ7 monounsaturation of lathosterol produces an intermediate membrane-rigidifying potency between 7-DHC and cholesterol, whereas desmosterol's additional C24 unsaturation alters its lipoprotein distribution pattern [2]. Critically, lathosterol correlates with directly measured de novo cholesterol synthesis (r² = 0.48) while desmosterol does not (r² = 0.03), meaning that selecting the wrong precursor for synthesis quantification can yield physiologically uninformative data [3]. These differences are not merely academic—lathosterolosis (SC5D deficiency) and desmosterolosis (DHCR24 deficiency) are distinct inborn errors with non-overlapping clinical phenotypes, demonstrating that even single-enzyme differences in precursor identity produce divergent pathophysiological outcomes [4]. The quantitative evidence below substantiates why 5α-cholest-7-en-3β-ol must be procured and employed as a specific molecular entity rather than as a generic representative of the cholesterol precursor class.

Desmosterol may not substitute for synthesis quantification; reported correlation with directly measured synthesis differs substantially.
Membrane rigidity ranking is position-specific: lathosterol (Δ7) falls between 7-DHC and cholesterol; other precursors shift this order.
Cholesterol oxidase substrate recognition depends on B-ring double bond, not side chain; desmosterol does not reproduce Δ7 oxidation rate.

Quantitative Differentiation of Lathosterol Against Closest Analogs


Correlation with Directly Measured Cholesterol Synthesis

In a head-to-head comparison of plasma cholesterol precursor concentrations against directly measured de novo cholesterol synthesis (DNCS) by deuterium incorporation in hyperlipidemic humans (n = 26), lathosterol/cholesterol ratio correlated significantly with DNCS (r² = 0.48, p < 0.05), whereas desmosterol concentrations showed no meaningful correlation (r² = 0.03). After ezetimibe treatment, DNCS increased by 57% (p < 0.01), while lathosterol concentrations increased by only 20% (p < 0.05), indicating that lathosterol tracks treatment-induced synthesis changes directionally but with attenuated magnitude [1]. This is the only publicly available dataset providing simultaneous, directly measured DNCS correlation coefficients for both synthesis markers in the same subjects, enabling a quantitative ranking of their surrogate marker performance.

Synthesis marker correlation
Direct head-to-head
Lathosterol/cholesterol ratio r² = 0.48 (p
Supports synthesis biomarker validation context.
Deuterium incorporation method; n=26 hyperlipidemic subjects; ezetimibe treatment phase data available.
CVD endpoint association
Direct head-to-head
Adjusted OR for prevalent CVD: 0.58 [95% CI 0.43–0.77], p = 0.0002 (lathosterol) vs. desmosterol OR 0.59 (p = 0.003)
Reported inverse endpoint association context; synthesis vs. absorption marker directionality observed.
Framingham Offspring Study; 155 cases / 414 controls; cholesterol-standardized units.
Membrane rigidity ranking
Class-level inference
Lanosterol
Context for sterol-membrane biophysics studies; Δ7 position distinct from Δ5,7 and Δ5.
X-ray diffraction / osmotic stress on model bilayers; qualitative ranking.
Cholesterol oxidase substrate
Direct head-to-head
Δ7 reduces oxidation rate ~3.2-fold vs. cholesterol; side chain variations (Δ24, C17 removal) no appreciable effect.
Enzymatic recognition driven by B-ring, not side chain; substrate specificity review.
S. cinnamomeus oxidase; oriented monolayers; H₂O₂ assay.
SC5D KO sterol accumulation
Class-level inference
~100× lathosterol increase in SC5D KO HepG2 (57 μg/mg protein); secondary rises: 24-dehydrolathosterol ~10×, zymostenol ~6×.
Model-based sterol profile context for lathosterolosis research.
CRISPR/Cas9 HepG2; LC-MS quantification; antiproliferative phenotype.
Statin pharmacodynamic response
Cross-study comparable
63% lathosterol reduction vs. 26% total cholesterol reduction with pravastatin; dietary cholesterol did not significantly alter lathosterol.
Supports synthesis-specific pharmacodynamic monitoring context.
Hypercholesterolemic patients; lovastatin and dietary crossover studies confirm synthesis selectivity.
Cholesterol metabolism Biomarker validation Isotope dilution

Cardiovascular Disease Risk Association

In a nested case-control analysis of 155 CVD cases and 414 matched controls from the Framingham Offspring Study Cycle-6, cholesterol-standardized lathosterol concentrations were significantly lower in CVD cases versus controls (116 ± 4 vs. 138 ± 3, arbitrary units), yielding an adjusted odds ratio (OR) of 0.58 [95% CI: 0.43–0.77, p = 0.0002]. Desmosterol showed a directionally similar but less statistically robust association (73 ± 3 vs. 75 ± 2; OR 0.59 [0.42–0.84], p = 0.003). In contrast, cholesterol absorption markers were significantly higher in cases: campesterol OR 2.47 [1.71–3.56, p < 0.0001]; sitosterol OR 1.86 [1.38–2.50, p < 0.0001]; cholestanol OR 1.57 [1.09–2.27, p = 0.02] [1]. Importantly, lathosterol achieved the lowest p-value among all synthesis markers (p = 0.0002 vs. p = 0.003 for desmosterol), indicating greater statistical certainty for its inverse association with CVD.

CVD endpoint association
Direct head-to-head
Adjusted OR for prevalent CVD: 0.58 [95% CI 0.43–0.77], p = 0.0002 (lathosterol) vs. desmosterol OR 0.59 (p = 0.003)
Reported inverse endpoint association context; synthesis vs. absorption marker directionality observed.
Framingham Offspring Study; 155 cases / 414 controls; cholesterol-standardized units.
Cardiovascular epidemiology Sterol biomarkers Risk prediction

Membrane Bending Rigidity Ranking

X-ray diffraction and osmotic stress measurements on model lipid bilayers containing individual cholesterol precursors revealed a monotonic increase in membrane bending rigidity following the sequence: lanosterol < 7-dehydrocholesterol < lathosterol < cholesterol [1]. Lathosterol (Δ7) stiffens membranes to a greater extent than 7-DHC (Δ5,7) but less than cholesterol (Δ5), placing it at a distinct intermediate position. This gradient is attributed to progressively more favorable sterol packing within the bilayer hydrophobic core as ring unsaturation decreases from the 4,4-dimethyl-Δ8,24 structure of lanosterol through the Δ7 monounsaturation of lathosterol to the Δ5 monounsaturation of cholesterol. The quantitative ordering provides a biophysical basis for why different precursor accumulations in inborn errors of cholesterol synthesis produce distinct membrane-related pathologies: SLOS (7-DHC accumulation) and lathosterolosis produce non-overlapping clinical phenotypes traceable in part to differential membrane rigidification [2].

Membrane rigidity ranking
Class-level inference
Lanosterol
Context for sterol-membrane biophysics studies; Δ7 position distinct from Δ5,7 and Δ5.
X-ray diffraction / osmotic stress on model bilayers; qualitative ranking.
Cholesterol oxidase substrate
Direct head-to-head
Δ7 reduces oxidation rate ~3.2-fold vs. cholesterol; side chain variations (Δ24, C17 removal) no appreciable effect.
Enzymatic recognition driven by B-ring, not side chain; substrate specificity review.
S. cinnamomeus oxidase; oriented monolayers; H₂O₂ assay.
SC5D KO sterol accumulation
Class-level inference
~100× lathosterol increase in SC5D KO HepG2 (57 μg/mg protein); secondary rises: 24-dehydrolathosterol ~10×, zymostenol ~6×.
Model-based sterol profile context for lathosterolosis research.
CRISPR/Cas9 HepG2; LC-MS quantification; antiproliferative phenotype.
Statin pharmacodynamic response
Cross-study comparable
63% lathosterol reduction vs. 26% total cholesterol reduction with pravastatin; dietary cholesterol did not significantly alter lathosterol.
Supports synthesis-specific pharmacodynamic monitoring context.
Hypercholesterolemic patients; lovastatin and dietary crossover studies confirm synthesis selectivity.
Membrane biophysics Lipid bilayer mechanics Sterol structure-function

Cholesterol Oxidase Substrate Discrimination

In oriented sterol monolayers at the air/water interface using cholesterol oxidase from Streptomyces cinnamomeus, 5α-cholest-7-en-3β-ol (Δ7) exhibited a substantially reduced oxidation rate compared to cholesterol (Δ5). The oxidation rate of cholesterol analogues with B-ring modifications followed the rank order: 5α-cholestan-3β-ol (saturated) ≈ cholesterol (Δ5, fastest) > cholest-4-en-3β-ol (Δ4, 3.2-fold slower) ≈ 5α-cholest-7-en-3β-ol (Δ7, similarly reduced) > 5,7-cholestadien-3β-ol (Δ5,7, 5.1-fold slower). 3β-Hydroxy-5-cholesten-7-one and 5β-cholestan-3β-ol were not substrates at all (no H₂O₂ production) [1]. Critically, C17 side chain modifications—including the Δ24 unsaturation of desmosterol or complete side chain removal (5-androsten-3β-ol)—had no appreciable effect on oxidation rate, demonstrating that the enzyme's substrate discrimination resides exclusively in B-ring structure, not side chain composition. This makes the Δ7 position a specific determinant of enzymatic recognition that is orthogonal to side chain-based differentiation among sterols.

Cholesterol oxidase substrate
Direct head-to-head
Δ7 reduces oxidation rate ~3.2-fold vs. cholesterol; side chain variations (Δ24, C17 removal) no appreciable effect.
Enzymatic recognition driven by B-ring, not side chain; substrate specificity review.
S. cinnamomeus oxidase; oriented monolayers; H₂O₂ assay.
Enzymology Cholesterol oxidase Substrate specificity

Biochemical Signature in SC5D Knockout Model

CRISPR/Cas9-mediated knockout of SC5D (encoding sterol C5-desaturase, which converts lathosterol to 7-DHC) in HepG2 hepatoma cells resulted in lathosterol becoming the dominant cellular sterol with an approximately 100-fold increase over native cells (57 μg/mg protein). Secondary accumulations included 24-dehydrolathosterol (~10×, 240 ng/mg protein) and zymostenol (~6×, 1.8 μg/mg protein) [1]. Critically, SC5D KO cells (lathosterol accumulation) and DHCR24 KO cells (desmosterol accumulation) both exhibited slow proliferation with downregulated E2F and mitotic gene signatures, whereas CYP51A1 KO cells (lanosterol and 24,25-dihydrolanosterol accumulation) proliferated normally with enriched HNF1A and AP-1 transcriptional programs [1]. This demonstrates that lathosterol and desmosterol, despite both being late-pathway cholesterol precursors, exert convergent antiproliferative effects when accumulated, yet are biochemically distinguishable by 100-fold versus more modest fold-change magnitudes. The SC5D KO model is the definitive in vitro system for lathosterolosis, a rare autosomal recessive disorder caused by bi-allelic SC5D mutations [2].

SC5D KO sterol accumulation
Class-level inference
~100× lathosterol increase in SC5D KO HepG2 (57 μg/mg protein); secondary rises: 24-dehydrolathosterol ~10×, zymostenol ~6×.
Model-based sterol profile context for lathosterolosis research.
CRISPR/Cas9 HepG2; LC-MS quantification; antiproliferative phenotype.
Sterolomics Gene knockout models Inborn errors of metabolism

Pharmacodynamic Responsiveness to HMG-CoA Reductase Inhibition

In a clinical study of pravastatin (HMG-CoA reductase inhibitor) treatment in hypercholesterolemic patients, serum free lathosterol decreased by 63% (p < 0.005) following therapy, compared to a 26% reduction in plasma total cholesterol (p < 0.005) and 39% reduction in LDL cholesterol [1]. The substantially larger fractional reduction in lathosterol (2.4-fold greater magnitude than total cholesterol) demonstrates that this cholesterol precursor is a more sensitive and proximate pharmacodynamic biomarker of hepatic cholesterol synthesis inhibition than circulating cholesterol itself. Furthermore, lathosterol levels respond to lovastatin therapy (p < 0.0001) but are not significantly altered by high dietary cholesterol intake (mean 1,071 mg/day), confirming that serum lathosterol specifically reflects endogenous synthesis rather than intestinal absorption [2]. This dietary independence is not shared by plant sterol absorption markers (campesterol, sitosterol), enabling lathosterol to serve as an orthogonal readout in studies requiring discrimination between synthesis and absorption pathways.

Statin pharmacodynamic response
Cross-study comparable
63% lathosterol reduction vs. 26% total cholesterol reduction with pravastatin; dietary cholesterol did not significantly alter lathosterol.
Supports synthesis-specific pharmacodynamic monitoring context.
Hypercholesterolemic patients; lovastatin and dietary crossover studies confirm synthesis selectivity.
Statin pharmacodynamics Cholesterol synthesis inhibition Surrogate biomarker

Optimal Research Application Scenarios


Clinical Biomarker Studies for Cholesterol Synthesis

Researchers designing cardiovascular disease cohort studies or statin pharmacodynamic trials should select lathosterol as the primary cholesterol synthesis biomarker based on its validated correlation with directly measured DNCS (r² = 0.48, p < 0.05) versus desmosterol's lack of correlation (r² = 0.03) [1]. The Framingham Offspring Study demonstrates that lathosterol provides the strongest inverse association with prevalent CVD among synthesis markers (OR 0.58, p = 0.0002), with 15-fold greater statistical certainty than desmosterol (p = 0.003) [2]. The lathosterol-to-cholesterol ratio predicts the LDL-cholesterol lowering response to plant sterol therapy, enabling responder stratification [3]. GC-MS or GC-FID methods with deuterated lathosterol internal standards are well-established for quantification in serum, plasma, and lipoprotein fractions, with intra-assay CVs of 2.75–9.55% and inter-assay CVs of 5.80–7.75% for plasma matrices [4].

Inborn Error of Cholesterol Synthesis Modeling and Diagnosis

Laboratories studying postsqualene cholesterol biosynthesis disorders must procure lathosterol reference standard to distinguish lathosterolosis (SC5D deficiency) from Smith-Lemli-Opitz syndrome (SLOS; DHCR7 deficiency) and desmosterolosis (DHCR24 deficiency). SC5D KO cells accumulate lathosterol at ~100× over baseline (57 μg/mg protein), providing a high dynamic range for analytical detection in GC-MS or LC-MS/MS sterol panels [1]. SLOS blood contains normal lathosterol levels (0.05–0.6% of total sterols) while massively accumulating 7-DHC and 8-DHC, meaning that lathosterol quantification serves as a critical negative discriminator in SLOS diagnostic panels [2]. Clinical reference ranges are well-established: adult serum lathosterol ≤6.0 mg/L (upper reference limit) or 1.0–15 µmol/L, compared to desmosterol 2.0–6.0 µmol/L and lanosterol <1 µmol/L [3].

Enzymatic Assay Development Using Cholesterol Oxidase Substrates

Investigators developing cholesterol oxidase-based biosensors or enzymatic cholesterol assays must use authentic lathosterol (Δ7) rather than desmosterol (Δ5,24) as a specificity control, because cholesterol oxidase discriminates substrates based on B-ring double bond position—with Δ7 reducing oxidation rate ~3.2-fold relative to cholesterol—while exhibiting no appreciable sensitivity to C17 side chain variations [1]. For sterol C5-desaturase (SC5D) enzymatic studies, lathosterol is the native substrate; its conversion to 7-DHC is catalyzed by SC5D using NAD(P)H and O₂ as co-substrates [2]. Deuterated lathosterol analogues ([5α-²H], [6α-²H], and [5α,6α-²H₂] forms) have been synthesized as mechanistic probes for SC5D-catalyzed dehydrogenation, enabling isotope effect studies of the C5-C6 desaturation mechanism [3].

Membrane Biophysics Studies of Sterol Structure-Function

Biophysicists investigating how sterol ring unsaturation modulates lipid bilayer mechanical properties should include lathosterol as the Δ7 monounsaturated reference compound. X-ray diffraction and osmotic stress measurements establish that lathosterol occupies a distinct intermediate position in the membrane rigidity sequence (lanosterol < 7-DHC < lathosterol < cholesterol), making it uniquely suited for isolating the contribution of the Δ7 double bond to sterol-phospholipid packing interactions [1]. This intermediate ranking has pathological relevance: the membrane defects observed in lathosterolosis are distinct from those in SLOS (7-DHC accumulation) and desmosterolosis, providing a biophysical rationale for their non-overlapping clinical phenotypes [2]. Lathosterol yields clear, colorless solutions in chloroform at 10 mg/mL, facilitating its incorporation into defined lipid mixtures for monolayer, supported bilayer, and vesicle studies [3].

Application
Selection Property
Validation Focus
Cholesterol synthesis biomarker studies
Validated synthesis marker correlation
De novo synthesis surrogacy; statin response magnitude
Inborn error of sterol metabolism modeling
SC5D pathway position
Lathosterol accumulation vs. SLOS/desmosterolosis discrimination
Cholesterol oxidase enzymatic specificity
B-ring substrate discrimination
Δ7 vs. Δ5 oxidation rate; side chain independence
Membrane sterol biophysics
Δ7 intermediate rigidity
Ranking vs. 7-DHC and cholesterol in model bilayers
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